Cas no 1805066-35-6 (Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate
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- インチ: 1S/C10H12F2N2O3/c1-17-8(16)3-5-2-7(15)14-6(4-13)9(5)10(11)12/h2,10H,3-4,13H2,1H3,(H,14,15)
- InChIKey: KDOZQYDLRDCIKJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(CN)NC(C=C1CC(=O)OC)=O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 402
- トポロジー分子極性表面積: 81.4
- 疎水性パラメータ計算基準値(XlogP): -1.4
Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029026364-250mg |
Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate |
1805066-35-6 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
Alichem | A029026364-500mg |
Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate |
1805066-35-6 | 95% | 500mg |
$1,735.55 | 2022-04-01 | |
Alichem | A029026364-1g |
Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate |
1805066-35-6 | 95% | 1g |
$3,068.70 | 2022-04-01 |
Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetateに関する追加情報
Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate (CAS No. 1805066-35-6): A Comprehensive Overview
Methyl 2-(aminomethyl)-3-()-6-hydroxypyridine-4-acetate, identified by its CAS number 1805066-35-6, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the pyridine class of heterocyclic organic compounds, which are widely recognized for their diverse biological activities and applications in drug development. The unique structural features of this molecule, particularly the presence of an aminomethyl group and a substituent, contribute to its potential as a versatile intermediate in the synthesis of bioactive molecules.
The core of Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate imparts specific chemical properties that make it valuable in medicinal chemistry. Hydroxypyridine derivatives have been extensively studied for their roles as pharmacophores in various therapeutic agents. The hydroxyl group, in particular, can participate in hydrogen bonding interactions, which are crucial for the binding affinity and specificity of drug molecules to their targets. Additionally, the presence of a carboxylate ester group at the 4-position enhances the solubility and bioavailability of the compound, making it an attractive candidate for further pharmacological exploration.
In recent years, there has been growing interest in the development of novel pyridine-based compounds for their potential applications in treating various diseases. The structural motifs present in Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate align well with current trends in drug discovery, particularly in the area of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is associated with numerous diseases, including cancer. Pyridine derivatives have shown promise as kinase inhibitors due to their ability to interact with the active sites of these enzymes through multiple binding interactions.
The group in Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate is a key feature that enhances its pharmacological properties. Fluorinated aromatic compounds are known to improve metabolic stability, binding affinity, and oral bioavailability of drug candidates. The electron-withdrawing nature of the fluorine atoms can also modulate the electronic properties of the molecule, influencing its interactions with biological targets. This makes Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate a promising scaffold for designing next-generation therapeutics.
The group provides another layer of functional diversity to this compound. Amines are versatile functional groups that can participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. This reactivity allows for further derivatization of Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate into more complex structures with tailored biological activities. For instance, coupling this compound with other pharmacophores could lead to the development of novel hybrid molecules with enhanced therapeutic efficacy.
Recent studies have highlighted the importance of pyridine derivatives in addressing unmet medical needs. For example, researchers have demonstrated that certain hydroxypyridine-based compounds exhibit potent anti-inflammatory and anti-viral properties. These findings underscore the potential of Methyl 2-(aminomethyl)-3-(difluoromethyl)-6-hydroxypyridine-4-acetate as a lead compound for further investigation. By leveraging computational modeling and high-throughput screening techniques, scientists can rapidly identify derivatives with improved pharmacokinetic profiles and target specificity.
The synthesis of Methyl 2-(aminomethl)-3-(difluoromethl)-6-hydroxypyridine-4-acetate involves multi-step organic transformations that highlight its synthetic complexity. Key steps include condensation reactions to form the pyridine ring, protection-deprotection strategies to handle reactive functional groups, and fluorination techniques to introduce the difluoromethl substituent. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, can be employed to streamline these processes and improve yields.
The pharmaceutical industry continues to invest heavily in developing innovative strategies for drug discovery and development. Pyridine-based compounds remain at the forefront of this effort due to their broad spectrum of biological activities and synthetic accessibility. Methyl 2-(aminomethl)-3-(difluoromethl)-6-hydroxypyridine-4-acetate exemplifies how structural diversity can be harnessed to create novel therapeutic agents with significant clinical potential.
In conclusion, Methyl 2-(aminomethl)-3-(difluoromethl)-6-hydroxypyridine-4-acetate (CAS No. 1805066-35-6) is a compound with remarkable potential in pharmaceutical research and development. Its unique structural features, including the presence of an aminomethl, , and moiety, make it a valuable scaffold for designing next-generation therapeutics. Recent advancements in synthetic chemistry and computational biology offer exciting opportunities to explore its full pharmacological potential.
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